![molecular formula C12H18ClN3O B2644847 N-benzylpiperazine-1-carboxamide hydrochloride CAS No. 1153150-99-2](/img/structure/B2644847.png)
N-benzylpiperazine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzylpiperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1153150-99-2. It has a molecular weight of 255.75 . It is a white solid in its hydrochloride salt form .
Molecular Structure Analysis
The IUPAC name for this compound is N-benzyl-1-piperazinecarboxamide hydrochloride. The InChI code is 1S/C12H17N3O.ClH/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2,(H,14,16);1H .Physical And Chemical Properties Analysis
This compound has a melting point of 189-190 degrees Celsius . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Selective Dopamine Receptor Affinity N-benzylpiperazine-1-carboxamide hydrochloride has been studied for its selectivity and affinity for dopamine receptors. In particular, its binding affinity to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors, has been noted. This property makes it a potential candidate for treating conditions related to dopamine dysfunction, such as Parkinson's disease, as it indicates the compound's efficacy in stimulating dopamine receptors, as demonstrated in electrophysiology assays (Piercey, Hoffmann, Smith, & Hyslop, 1996).
Pharmacokinetics in Humans Understanding the pharmacokinetics of a compound is crucial for its potential therapeutic application. N-benzylpiperazine-1-carboxamide hydrochloride, also known as BZP, has been studied in humans to understand its absorption, distribution, metabolism, and excretion. For instance, a study investigating the pharmacokinetics of BZP in humans found that after an oral dose, plasma concentrations of BZP peaked at certain levels, with specific elimination half-life, clearance, and detectability duration in plasma and urine. This information is vital for determining appropriate dosing regimens and predicting the compound's behavior in the human body (Antia, Lee, Kydd, Tingle, & Russell, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-benzylpiperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPZEOFWKIMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1153150-99-2 |
Source
|
Record name | N-benzylpiperazine-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.